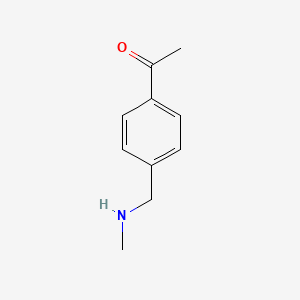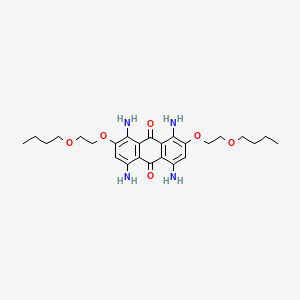
1,4,5,8-Tetraamino-2,7-bis(2-butoxyethoxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,8-Tetraamino-2,7-bis(2-butoxyethoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C28H32N4O6. This compound is known for its unique structure, which includes multiple amino groups and butoxyethoxy substituents attached to an anthracene-9,10-dione core. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(2-butoxyethoxy)anthracene-9,10-dione typically involves multiple steps. One common method starts with the preparation of the anthracene-9,10-dione core, followed by the introduction of amino groups and butoxyethoxy substituents. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(2-butoxyethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino groups or the anthracene core.
Reduction: This reaction can reduce the anthracene-9,10-dione core to its corresponding diol.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxyanthracene derivatives.
Wissenschaftliche Forschungsanwendungen
1,4,5,8-Tetraamino-2,7-bis(2-butoxyethoxy)anthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism by which 1,4,5,8-Tetraamino-2,7-bis(2-butoxyethoxy)anthracene-9,10-dione exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the anthracene core can participate in π-π interactions. These interactions can affect cellular processes and pathways, leading to the observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4,5,8-Tetraamino-2,7-bis(p-tolyloxy)anthracene-9,10-dione
- 2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(2-butoxyethoxy)anthracene-9,10-dione is unique due to its specific substituents, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
88601-73-4 |
|---|---|
Molekularformel |
C26H36N4O6 |
Molekulargewicht |
500.6 g/mol |
IUPAC-Name |
1,4,5,8-tetraamino-2,7-bis(2-butoxyethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H36N4O6/c1-3-5-7-33-9-11-35-17-13-15(27)19-21(23(17)29)26(32)22-20(25(19)31)16(28)14-18(24(22)30)36-12-10-34-8-6-4-2/h13-14H,3-12,27-30H2,1-2H3 |
InChI-Schlüssel |
FUTZJOHVPIBKBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)OCCOCCCC)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


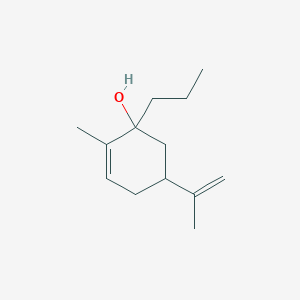


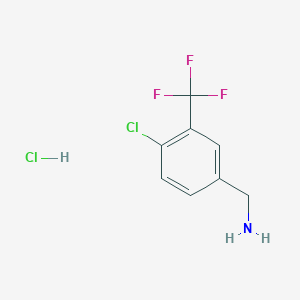
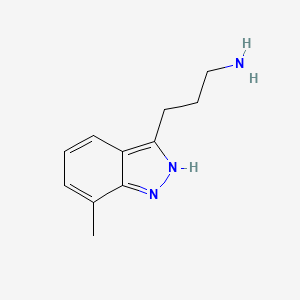
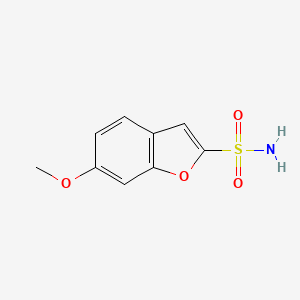
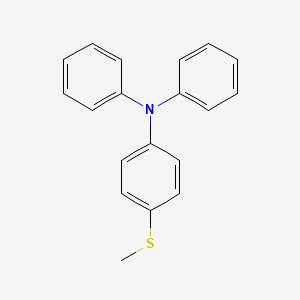
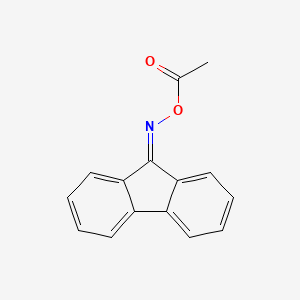
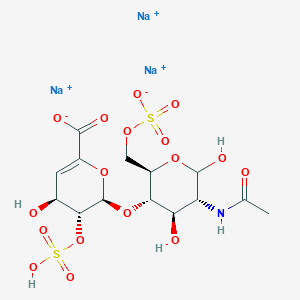
![1,4-Bis[4-(4-chlorophenoxy)anilino]anthraquinone](/img/structure/B13142286.png)
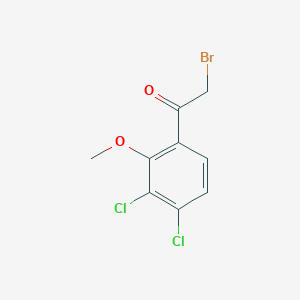
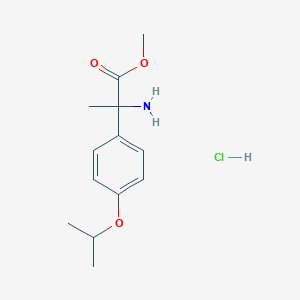
![(6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13142299.png)
